Aluminum zirconium chloride hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

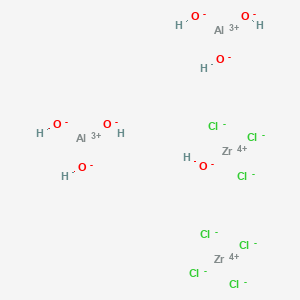

dialuminum;zirconium(4+);heptachloride;heptahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.7ClH.7H2O.2Zr/h;;7*1H;7*1H2;;/q2*+3;;;;;;;;;;;;;;;2*+4/p-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYRAHJUNAIHTP-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Cl7H7O7Zr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890894 | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57158-29-9 | |

| Record name | Aluminum zirconium tetrachlorohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057158299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of aluminum zirconium chloride hydroxide glycine complexes

An In-depth Technical Guide to the Chemical Structure of Aluminum Zirconium Chloride Hydroxide Glycine Complexes

Authored by: Gemini, Senior Application Scientist

Abstract

This compound Glycine (AZG) complexes represent the pinnacle of active ingredient technology in modern over-the-counter (OTC) antiperspirant drug products. Their enhanced efficacy and improved skin compatibility over traditional aluminum salts stem from a sophisticated, multi-component chemical structure. This technical guide provides an in-depth analysis of this structure, elucidating the synergistic roles of the aluminum and zirconium metal centers, the hydroxide and chloride ligands, and the critical function of the amino acid glycine. We will explore the polymeric nature of these complexes, the mechanism by which they achieve sweat reduction, established protocols for their synthesis and characterization, and the scientific rationale underpinning their design.

Introduction: The Evolution of Antiperspirant Actives

For decades, the primary strategy for mitigating perspiration has been the topical application of metallic salts that physically obstruct the sweat duct, or acrosyringium. While early formulations relied on simpler aluminum salts like aluminum chlorohydrate (ACH), the demand for greater efficacy and reduced skin irritation spurred the development of more complex molecules. The breakthrough came with the introduction of combination salts incorporating both aluminum and zirconium, which were found to form more durable and effective sweat blocks.[1][2][]

This compound Glycine complexes are not single molecules but rather a complex mixture of monomeric and polymeric coordination compounds.[4][5] These materials are synthesized by reacting aluminum chlorohydrate with a zirconium source, such as zirconyl chloride, in the presence of the amino acid glycine.[6] The resulting complex is a highly effective active ingredient that functions by forming a temporary, gel-like plug within the sweat pore, significantly reducing the flow of sweat to the skin's surface.[5][7][8] This guide will deconstruct the intricate chemistry that makes these complexes uniquely suited for their application.

The Core Polymeric Structure: An Al/Zr-Hydroxo-Chloride Backbone

The foundation of an AZG complex is a polymeric backbone built from aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions. These metal centers are linked together by hydroxide (OH⁻) bridges, a process known as olation. Chloride ions (Cl⁻) and water molecules also act as ligands, coordinating to the metal centers to satisfy their charge and coordination number requirements.

The result is a dynamic mixture of polynuclear species of varying sizes. The antiperspirant efficacy is directly related to the size distribution of these polymers. It is widely accepted that smaller, less polymerized Al and/or Zr species are more effective, as they can diffuse more readily into the sweat duct before polymerizing into an occlusive plug.[6][9]

Key Structural Characteristics:

-

Metal Centers: Al³⁺ and Zr⁴⁺ provide the cationic charge and act as Lewis acids, readily coordinating with ligands.

-

Bridging Ligands: Hydroxide ions (OH⁻) are the primary bridging groups, forming Al-O(H)-Al and Al-O(H)-Zr linkages that create the extended polymer network.

-

Terminal Ligands: Chloride ions and water molecules typically occupy the remaining coordination sites on the periphery of the polymer.

-

Metal-to-Chloride Ratio (M/Cl): This ratio is a critical parameter in manufacturing, as it influences the degree of polymerization and the acidity of the final complex.

Caption: Simplified Polymeric Backbone of an AZG Complex.

The Indispensable Role of Glycine

The inclusion of glycine is what elevates AZG complexes beyond simple Al/Zr salts. Glycine (NH₂CH₂COOH) is an amino acid that performs two critical functions within the formulation: stabilization and buffering.

Glycine as a Zirconium Stabilizer and Anti-Gelling Agent

Aqueous solutions of zirconium salts are prone to rapid, uncontrolled hydrolysis and polymerization, which can lead to the formation of an intractable gel. This would render an antiperspirant product unusable. Glycine prevents this by acting as a chelating agent, specifically for the zirconium ions.[10][11]

Spectroscopic analyses have confirmed that glycine exists in its zwitterionic (dipolar ion) form, ⁺NH₃CH₂COO⁻, within the complex.[12] It coordinates to the metal centers, primarily zirconium, through its negatively charged carboxylate (COO⁻) group. This coordination occupies sites that would otherwise participate in extended polymer growth, thereby stabilizing the zirconium species and preventing premature gelation in the product.[10][12] This ensures the active ingredient remains in its intended, more mobile state until it is delivered to the sweat duct.

Caption: Glycine's role as a stabilizing agent for Zirconium.

Glycine as a pH Buffer for Skin Compatibility

Traditional aluminum salts are acidic and can lower the pH of the skin, leading to irritation, particularly after shaving.[13] Glycine's zwitterionic nature allows it to act as a buffer. Upon application to the skin, it helps maintain the local pH in a range that is closer to the skin's natural acidic mantle (pH 4.3-4.6), thereby minimizing the potential for irritation and improving the overall skin compatibility of the product.[13]

Mechanism of Action: From Application to Occlusion

The antiperspirant action of AZG complexes is a multi-step process that is triggered by the physiological environment of the sweat duct.

-

Application & Diffusion: The AZG complex, stabilized by glycine, is applied to the skin in a formulation (e.g., stick, roll-on). The relatively small polymeric species diffuse from the surface into the opening of the sweat duct.

-

pH Triggered Hydrolysis: Human sweat is typically near-neutral (pH ~6-7). As the acidic AZG complex mixes with sweat, the rise in pH causes the metal-aqua and metal-hydroxy complexes to undergo further hydrolysis and polymerization.

-

Plug Formation: This rapid polymerization results in the formation of an amorphous, insoluble aluminum-zirconium hydroxide gel. This gel physically blocks the duct, forming a plug that prevents sweat from reaching the skin surface.[4][6] This plug also incorporates proteins and other components from sweat, strengthening the occlusion.

-

Natural Exfoliation: The plug is temporary. It is gradually broken down and shed from the duct along with the natural turnover of skin cells (desquamation), at which point normal sweating resumes.

Caption: Experimental workflow for antiperspirant mechanism of action.

Quantitative Data & Complex Variants

Different AZG complexes are available, primarily differing in their metal and chloride ratios. These variations are designated by terms such as "trichlorohydrex," "tetrachlorohydrex," and "octachlorohydrex." The performance and characteristics of the complex are highly dependent on these stoichiometric ratios.

| Parameter | Description | Typical Range | Impact on Performance |

| Aluminum (Al) | Primary active metal | 8% - 18% (w/w) | Higher Al content generally correlates with higher efficacy. |

| Zirconium (Zr) | Secondary active metal, enhances plug durability | 2% - 6% (w/w) | Contributes to the formation of more robust polymeric structures.[1] |

| Al:Zr Atomic Ratio | The molar ratio of aluminum to zirconium | 6:1 to 10:1 | Higher ratios are common in "penta" and "octa" salts.[10] |

| Metal:Chloride (M:Cl) Atomic Ratio | Molar ratio of (Al+Zr) to Chloride | 0.9:1 to 2.1:1 | A key indicator of basicity. Higher ratios mean more OH⁻ groups and a higher degree of polymerization. |

| Glycine | Stabilizer and buffer | ~1:1 Zr:Glycine ratio | Essential for product stability and skin mildness.[10][11] |

Key Experimental Protocols for Characterization

The quality and efficacy of AZG complexes are validated through rigorous analytical testing. The following are foundational protocols used in the industry.

Protocol 1: Quantification of Aluminum and Zirconium via Consecutive Complexometric Titration

This method, adapted from pharmacopeial standards, allows for the precise quantification of both metal ions in a single sample.[14][15][16]

Rationale: Zirconium and aluminum form stable complexes with the titrant ethylenediaminetetraacetic acid (EDTA) at different pH values. By controlling the pH, we can selectively titrate Zr first, then adjust the pH and back-titrate to determine Al. An optical sensor detects the color change of the xylenol orange indicator, providing a precise endpoint.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the AZG complex and digest it using an appropriate acid (e.g., HCl) to break down the polymers and liberate the free metal ions. Dilute the digested sample with deionized water.

-

Zirconium Titration:

-

Add a xylenol orange indicator to the sample solution.

-

Adjust the solution pH to ~1.0 using a pH 1 buffer.[14]

-

Titrate the solution with a standardized 0.1 M EDTA solution. The endpoint is marked by a color change from pink to yellow, detected by an optical sensor at 574 nm.[14] The volume of EDTA used corresponds to the amount of Zr.

-

-

Aluminum Titration (Back-Titration):

-

To the same solution, add a known excess volume of 0.1 M EDTA.

-

Add an acetate buffer to raise the solution pH to ~4.7.[14]

-

Titrate the excess, unreacted EDTA with a standardized 0.05 M Bismuth Nitrate (Bi(NO₃)₃) solution.

-

The endpoint is marked by a color change from yellow to purple, also detected at 574 nm.[14]

-

-

Calculation: The amount of aluminum is calculated based on the difference between the total EDTA added and the excess EDTA titrated by the bismuth nitrate.

Caption: Workflow for the titration of Zr and Al.

Protocol 2: Analysis of Polymer Distribution by Size Exclusion Chromatography (HPLC-SEC)

Rationale: HPLC-SEC separates molecules based on their hydrodynamic volume. Larger polymers elute first, while smaller molecules are retained longer. This technique is invaluable for characterizing the polymer size distribution of an AZG active, which is a key predictor of its efficacy.[10]

Methodology:

-

System Preparation: Use an HPLC system equipped with a suitable size exclusion column (e.g., packed with hydrophilic porous particles) and a refractive index (RI) detector.

-

Mobile Phase: Prepare an aqueous mobile phase, typically a dilute acid solution (e.g., 0.01 M HNO₃), to maintain ionic strength and prevent interactions with the column matrix.

-

Sample Preparation: Dissolve a known concentration of the AZG active in the mobile phase. Filter the sample through a 0.45 µm filter.

-

Chromatography: Inject the sample onto the column and run the analysis at a constant flow rate.

-

Data Analysis: The resulting chromatogram will show several peaks, often designated as "Peak 1" (largest polymers, eluting first) through "Peak 4/5" (smallest oligomers and monomers, eluting last). The relative area of these peaks, particularly the ratio of Peak 4 to Peak 3, is often used as a quality control metric for "enhanced efficacy" actives.

Conclusion and Future Outlook

The is a masterful example of coordination chemistry tailored to a specific biological application. It is not a single entity but a carefully balanced system of polynuclear Al/Zr hydroxo-chlorides, where the strategic inclusion of glycine imparts crucial stability and skin compatibility. The mechanism of action relies on a controlled, environmentally triggered polymerization within the sweat duct to form a temporary physical block.

Future research in this field continues to focus on optimizing the polymer size distribution for even greater efficacy at lower concentrations, further improving skin mildness, and exploring novel ligands that could enhance performance or offer additional skincare benefits. As regulatory standards and consumer expectations evolve, a deep understanding of this core chemistry will remain paramount for professionals in the research, development, and formulation of next-generation antiperspirant technologies.[17]

References

- MedPath. (n.d.). Aluminum zirconium tetrachlorohydrex gly.

- PubChem. (n.d.). Aluminum Zirconium Octachlorohydrex Gly. National Center for Biotechnology Information.

- Wikipedia. (2025, September 21). Aluminium zirconium tetrachlorohydrex gly.

- Cervantes, J., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. Molecules, 27(5), 1563.

- Hunan Heaven Materials Development Co., Ltd. (2025, August 28). Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy.

- Duradry. (n.d.). Aluminum Chlorohydrate Vs Aluminum Zirconium.

- Cosmetics Info. (n.d.). Aluminum Zirconium Trichlorohydrex GLY.

- precisionFDA. (n.d.). ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY.

- EWG Skin Deep®. (n.d.). What is ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY.

- Gulbrandsen. (n.d.). Innovations in Antiperspirant Actives: Meeting Consumer Demands.

- Callaghan, D. E. (2001). Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol (U.S. Patent No. 7,074,394 B2). U.S. Patent and Trademark Office.

- Grokipedia. (n.d.). Aluminium zirconium tetrachlorohydrex gly.

- Kilgour, J. A., & Schamper, T. J. (1999). Stabilized aluminium zirconium antiperspirant compositions (Patent No. WO 1999/021528 A2). Google Patents.

- SpecialChem. (2023, September 4). ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY.

- Metrohm. (n.d.). Determination of aluminum and zirconium in antiperspirants (Application Note AN-T-228).

- Wikipedia. (n.d.). Zirconium.

- Parekh, J., & Lukacovic, M. (2003). Method of making enhanced efficacy antiperspirant actives (Patent No. EP 1 292 274 A2). Google Patents.

- Keiderling, T. A., & Maroni, V. A. (1982). Vibrational Spectroscopic Investigation of Glycine Binding in a Zirconium— Aluminum—Glycine Antiperspirant Material. Applied Spectroscopy, 36(4), 423-428.

- Tang, W. T., & Pan, R. L. (2005). Enhanced efficacy aluminum-zirconium antiperspirants (Patent No. WO/2005/081751). Google Patents.

- Chemical Industry Journal. (n.d.). Determination of aluminum and zirconium in antiperspirants.

- Metrohm. (n.d.). Determination of aluminum and zirconium in antiperspirants.

- BOC Sciences. (n.d.). CAS 90604-80-1 Aluminium zirconium tetrachlorohydrex -GLY.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Zirconium - Wikipedia [en.wikipedia.org]

- 4. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 6. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trial.medpath.com [trial.medpath.com]

- 8. duradry.com [duradry.com]

- 9. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]

- 10. US7074394B2 - Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol - Google Patents [patents.google.com]

- 11. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]

- 12. Vibrational Spectroscopic Investigation of Glycine Binding in a Zirconium— Aluminum—Glycine Antiperspirant Material [opg.optica.org]

- 13. Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy - HEAVEN [heavenmaterials.com]

- 14. lcms.cz [lcms.cz]

- 15. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 16. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]

- 17. gulbrandsentechnologies.com [gulbrandsentechnologies.com]

synthesis and characterization of aluminum zirconium tetrachlorohydrex gly

An In-Depth Technical Guide to the Synthesis and Characterization of Aluminum Zirconium Tetrachlorohydrex Gly

Authored by: Gemini, Senior Application Scientist

Abstract

Aluminum Zirconium Tetrachlorohydrex Gly (AZG) is a cornerstone active ingredient in modern antiperspirant technology. It is a complex coordination compound renowned for its high efficacy in controlling perspiration.[1][2] This guide provides a comprehensive technical overview intended for researchers, scientists, and formulation chemists. We will delve into the nuanced synthesis of AZG, detailing the critical interplay of its constituent parts. Furthermore, we will explore the essential characterization techniques required to validate its composition, structure, and performance, ensuring both quality and regulatory compliance. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering professionals to innovate and troubleshoot effectively in the field of personal care product development.

Introduction: The Chemistry of Efficacy

Aluminum Zirconium Tetrachlorohydrex Gly is a complex mixture of monomeric and polymeric Al³⁺ and Zr⁴⁺ ions, coordinated with hydroxide (OH⁻), chloride (Cl⁻), and the amino acid glycine.[1][3] Its primary function in personal care products is as a potent antiperspirant.[2][4][5] Unlike simpler aluminum salts like aluminum chlorohydrate (ACH), the inclusion of zirconium and glycine significantly enhances performance. Zirconium contributes to the formation of more durable and effective polymeric plugs within the sweat ducts, while glycine acts as a crucial buffer.[6][7][8] This buffering action mitigates the inherent acidity of the metal salt solution, reducing the potential for skin irritation and preventing premature gelling of the complex, thereby enhancing its stability and shelf-life.[8][9][10]

The mechanism of action is elegantly simple yet effective: upon application to the skin and contact with sweat, the pH of the local environment rises. This pH shift triggers the hydrolysis and polymerization of the AZG complex, leading to the formation of an amorphous, gel-like plug that physically occludes the eccrine sweat duct.[1][6][11][12] This temporary blockage effectively stanches the flow of sweat to the skin's surface.[3] The plug is naturally and gradually sloughed off as part of the skin's normal renewal process.[1][12]

Synthesis of Aluminum Zirconium Tetrachlorohydrex Gly

The synthesis of AZG is a controlled reaction involving three primary components: an aluminum source, a zirconium source, and glycine. The process creates a coordination complex where glycine molecules displace some of the water molecules typically coordinated to the metal ions.[8][13][14]

Core Reactants and Their Functional Roles

-

Aluminum Chlorohydrate (ACH) Solution (50% w/w): This is the foundational aluminum-containing species. It exists as a pre-polymerized solution and provides the primary aluminum ions for the final complex.

-

Zirconyl Hydroxychloride (ZrO(OH)Cl): This compound serves as the zirconium source. The highly acidic nature of Zr(IV) salts necessitates careful buffering.[7] The inclusion of zirconium is directly linked to the enhanced efficacy of AZG salts over ACH alone.[7][]

-

Glycine: This amino acid is indispensable. It serves multiple critical functions:

-

Buffering Agent: It moderates the pH of the solution, preventing it from becoming overly acidic, which could damage skin and clothing.[9]

-

Stabilizer: Glycine helps to prevent the premature polymerization and precipitation of the zirconium species in the aqueous solution, thereby maintaining the complex's stability and ensuring the presence of smaller, more active species.[8][10]

-

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of Aluminum Zirconium Tetrachlorohydrex Gly (AZG).

Step-by-Step Synthesis Protocol

This protocol describes a representative laboratory-scale synthesis. The precise ratios can be adjusted to achieve different Al:Zr and (Al+Zr):Cl ratios as specified by regulatory monographs.[16][17]

-

Preparation of Zirconium-Glycine Intermediate:

-

To a jacketed glass reactor equipped with an overhead stirrer, add a calculated amount of deionized water.

-

While stirring, slowly add Zirconyl Hydroxychloride powder to the water to create an aqueous solution.

-

Gradually add Glycine powder to the stirring zirconium solution. A typical weight ratio of Zr:Glycine is in the range of 1:1.2 to 1:5 to ensure stabilization.[8][10] Continue stirring until the glycine is fully dissolved.

-

-

Formation of the AZG Complex:

-

Slowly pump the 50% Aluminum Chlorohydrate (ACH) solution into the reactor containing the zirconium-glycine intermediate.

-

Maintain continuous, moderate stirring throughout the addition to ensure homogeneity.

-

If necessary, the mixture can be gently heated to 50-60°C to facilitate the complete dissolution of all components.

-

-

Finalization and Quality Control:

-

Once the addition is complete and the solution is clear and uniform, allow it to cool to room temperature.

-

The resulting product is an aqueous solution of Aluminum Zirconium Tetrachlorohydrex Gly.

-

Samples should be taken for immediate characterization as described in the following section.

-

Characterization and Quality Control

Rigorous analytical testing is paramount to ensure the safety, efficacy, and batch-to-batch consistency of AZG. The key parameters are defined by pharmacopeias such as the United States Pharmacopeia (USP).[16][18]

Key Analytical Parameters

| Parameter | Method | Purpose | Typical Specification Range |

| Aluminum Content | Complexometric Titration | To quantify the amount of aluminum and calculate atomic ratios. | Varies by product grade |

| Zirconium Content | Complexometric Titration | To quantify the amount of zirconium and calculate atomic ratios. | Varies by product grade |

| Aluminum/Zirconium Atomic Ratio | Calculation from Titration Data | Defines the type of AZG complex. A critical efficacy parameter. | 2.0:1 to 5.99:1[16][17] |

| (Al + Zr)/Chloride Atomic Ratio | Calculation from Titration Data | Defines the basicity of the salt. Impacts performance and irritation potential. | 0.9:1 to 1.5:1[16][17] |

| pH (in a 15% w/w solution) | Potentiometry (pH meter) | Ensures the product is within a safe and stable range for skin application. | 3.0 to 5.0[16] |

| Glycine Identification | Ninhydrin Test | Qualitative confirmation of the presence of the glycine buffer. | Positive (deep violet color)[16] |

| Polymer Distribution | Gel Permeation Chromatography (GPC) / HPLC | Characterizes the size distribution of the Al/Zr polymers. Smaller species are often correlated with higher efficacy.[10][] | N/A (Profile Comparison) |

Characterization Workflow Diagram

Caption: A comprehensive workflow for the analytical characterization of AZG.

Experimental Protocols

This method allows for the sequential determination of zirconium and aluminum in the same sample.[18]

-

Sample Preparation: Accurately weigh an appropriate amount of the AZG solution into a beaker. Dilute with deionized water.

-

Zirconium Titration:

-

Adjust the sample pH to ~1.0 using a suitable buffer or dilute acid.

-

Add a few drops of xylenol orange indicator. The solution will turn pink.

-

Titrate with a standardized 0.1 M EDTA solution. The endpoint is reached when the solution color changes from pink to yellow.[18] The volume of EDTA used corresponds to the zirconium content.

-

-

Aluminum Titration (Back-Titration):

-

To the same solution, add a precise excess volume of the standardized 0.1 M EDTA solution.

-

Adjust the pH to ~4.7 using an acetate buffer.

-

Titrate the excess EDTA with a standardized 0.05 M Bismuth Nitrate or Zinc Sulfate solution until the indicator changes back from yellow to purple/pink.[18]

-

The aluminum content is calculated based on the amount of EDTA consumed by the aluminum (total EDTA added minus the excess EDTA).

-

This is a simple, qualitative test to confirm the presence of glycine.[16]

-

Place approximately 1 g of the AZG solution in a beaker and dissolve in ~20 mL of deionized water.

-

Heat the solution to boiling on a hot plate.

-

Add a small amount (~50-60 mg) of ninhydrin reagent.

-

Result: The immediate development of a deep violet color confirms the presence of glycine.[16]

Regulatory Landscape and Safety

Aluminum Zirconium Tetrachlorohydrex Gly is an approved active ingredient for use in over-the-counter (OTC) antiperspirant drug products by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][14] In Europe, its use is permitted in antiperspirants subject to restrictions outlined in the EC Cosmetics Regulation.[4] While there has been public discourse regarding the safety of aluminum in cosmetic products, major regulatory and scientific bodies have reviewed the data and consider these ingredients safe for their intended use within established concentration limits.[2][4]

Conclusion

The synthesis and characterization of Aluminum Zirconium Tetrachlorohydrex Gly represent a sophisticated application of coordination chemistry tailored for high-performance consumer products. A thorough understanding of the roles of aluminum, zirconium, and glycine is essential for successful synthesis. Likewise, a robust analytical program, employing techniques from classical titration to modern chromatography, is critical to guaranteeing a final product that is safe, stable, and efficacious. This guide provides the foundational knowledge for professionals to operate with expertise and confidence in this specialized area of cosmetic science.

References

-

Wikipedia. Aluminium zirconium tetrachlorohydrex gly. [Link]

-

MedPath. Aluminum zirconium tetrachlorohydrex gly. [Link]

-

PubChem. Aluminum Zirconium Octachlorohydrex Gly. [Link]

-

Grokipedia. Aluminium zirconium tetrachlorohydrex gly. [Link]

-

Duradry. Aluminum Chlorohydrate Vs Aluminum Zirconium. [Link]

-

Reddit. What is the difference between 'aluminium zirconium tetrachlorohydrex gly' and 'aluminium zirconium trichlorohydrex gly'?. [Link]

-

EWG Skin Deep®. What is ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY. [Link]

-

COSMILE Europe. ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY – Ingredient. [Link]

-

Pharmacopeia.cn. Aluminum Zirconium Tetrachlorohydrex Gly Solution. [Link]

-

USP-NF. Aluminum Zirconium Tetrachlorohydrex Gly Solution. [Link]

-

PubMed Central (PMC). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. [Link]

- Google Patents. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions.

-

European Commission. Ingredient: ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY - CosIng. [Link]

- Google Patents. DE69831345T2 - Process for stabilizing an aluminum zirconium composition.

-

ChemBK. Aluminum zirconium tetrachlorohydrex glycine. [Link]

-

EWG Skin Deep®. What is ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLYCINE COMPLEX. [Link]

-

Cosmetics Info. Aluminum Zirconium Trichlorohydrex GLY. [Link]

-

ResearchGate. Quantitative Determination of Aluminum in Deodorant Brands: A Guided Inquiry Learning Experience in a Quantitative Analysis Laboratory. [Link]

-

ResearchGate. Quantitative Determination of Aluminum in Deodorant Brands: A Guided Inquiry Learning Experience in Quantitative Analysis Laboratory. [Link]

Sources

- 1. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 6. grokipedia.com [grokipedia.com]

- 7. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 11. trial.medpath.com [trial.medpath.com]

- 12. duradry.com [duradry.com]

- 13. ewg.org [ewg.org]

- 14. cosmeticsinfo.org [cosmeticsinfo.org]

- 16. Aluminum Zirconium Tetrachlorohydrex Gly Solution [drugfuture.com]

- 17. Aluminum Zirconium Tetrachlorohydrex Gly Solution [doi.usp.org]

- 18. lcms.cz [lcms.cz]

hydrolysis chemistry of aluminum zirconium salts in aqueous solutions

An In-Depth Technical Guide to the Hydrolysis Chemistry of Aluminum Zirconium Salts in Aqueous Solutions

Abstract

Aluminum Zirconium (AZ) salts represent the pinnacle of active ingredient technology in modern antiperspirant formulations. Their efficacy is intrinsically linked to their complex hydrolysis chemistry in aqueous environments, which dictates the formation of various polynuclear species that ultimately interact with the sweat duct. This guide provides a comprehensive exploration of the fundamental chemical principles governing the hydrolysis of aluminum and zirconium ions, the synergistic interplay between them, and the critical role of stabilizing agents such as glycine. We will delve into the key analytical techniques used to characterize the resulting species distribution and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and formulation scientists engaged in the development and optimization of personal care products, offering a blend of theoretical understanding and practical application.

Introduction: The Basis of Antiperspirant Efficacy

The primary function of an antiperspirant is to reduce the secretion of sweat from eccrine glands.[1] Modern formulations rely on metal salts, with aluminum-based compounds being a cornerstone for over a century.[1][2] The initial use of highly acidic salts like aluminum chloride (ACL) led to issues of skin irritation.[1] This prompted the development of more buffered, partially neutralized salts like aluminum chlorohydrate (ACH).[1]

The quest for higher efficacy led to the development of Aluminum Zirconium (AZ) salts, which are complexes of ACH and zirconyl chloride (ZrOCl₂) or zirconyl hydroxychloride (ZrO(OH)Cl), typically stabilized with an amino acid like glycine.[1][3] These are often referred to as ZAG salts (aluminum zirconium chlorohydrate glycine complexes).[1] The mechanism of action is widely believed to involve the diffusion of these salt actives into the upper portion of the sweat duct. Upon contact with sweat, which has a higher physiological pH, the salts undergo further hydrolysis and polymerization to form an amorphous, gel-like plug that physically occludes the duct, thereby reducing sweat flow.[2][4] The efficacy of this plug is highly dependent on the size and nature of the polymeric species formed, making a deep understanding of the underlying hydrolysis chemistry paramount.[1]

Fundamental Hydrolysis Chemistry

Hydrolysis of Aluminum (Al³⁺)

In an aqueous solution, the aluminum ion exists as the hexa-aqua complex, [Al(H₂O)₆]³⁺.[5] This complex is a weak acid and undergoes progressive hydrolysis by donating protons, a process that is highly pH-dependent.[5][6]

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺

As the pH increases, this process continues, leading to the formation of various monomeric and, more importantly, polynuclear hydroxo-bridged species.[7][8] These species can range from simple dimers like Al₂(OH)₂⁴⁺ to more complex oligomers.[8] One of the most significant species in aluminum chemistry is the Keggin-ion, Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (often abbreviated as Al₁₃), a large, stable polycation.[8][9] The distribution of these different aluminum species is critical, as smaller, less polymerized species are generally considered more efficacious in antiperspirant action.[10]

Hydrolysis of Zirconium (Zr⁴⁺)

Zirconium(IV) has a higher charge density than Al³⁺ and thus hydrolyzes even more readily.[11][12] The chemistry is dominated by the formation of the zirconyl ion, [Zr(OH)₂(H₂O)₄]²⁺, which rapidly polymerizes. The most well-characterized polymer is the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. A significant challenge in formulating with zirconium is its tendency to continue polymerizing over time, eventually forming insoluble zirconium oxide gels.[13][14] This process is effectively irreversible and leads to a loss of antiperspirant efficacy.[15]

The Synergistic Al-Zr System and the Role of Glycine

When combined, the highly acidic nature of the Zr(IV) salt influences the Al(III) equilibrium.[11] The presence of zirconium tends to depolymerize the larger, less active aluminum species into smaller, more mobile, and more efficacious forms.[12][16] This is a key principle behind "enhanced efficacy" AZ salts.

However, to control the rapid and detrimental polymerization of zirconium, a stabilizing or buffering agent is required. Amino acids, most commonly glycine, are used for this purpose.[1][17] Glycine coordinates with the zirconium species, preventing them from forming the large, cross-linked polymers that would otherwise precipitate from the solution.[12][13][14] This stabilization is crucial for maintaining the shelf-life and activity of the AZ salt solution.[14][15] The ratio of glycine to zirconium is a critical parameter, with higher ratios providing greater stability against gelling.[14]

Characterization of Hydrolyzed Species: The HPLC-SEC Method

The most widely accepted method for characterizing the distribution of aluminum and zirconium polymeric species is High-Performance Liquid Chromatography with Size Exclusion Chromatography (HPLC-SEC). This technique separates the different polynuclear species based on their hydrodynamic volume (size). The resulting chromatogram typically shows several peaks, which are correlated with antiperspirant efficacy.

| Peak Number | General Species Size | Associated Efficacy | Rationale |

| Peak 1 | Very Large Polymers/Aggregates | Low | Too large to effectively penetrate the sweat duct. Often associated with aged or unstable Zr species. |

| Peak 2 | Large Aluminum Polymers | Moderate | Represents larger, stable aluminum polymers like Al₁₃. |

| Peak 3 | Mid-sized Aluminum Polymers | Good | A key indicator of standard ACH and AZ salt performance. |

| Peak 4 | Smaller Aluminum Oligomers | High | Smaller species that are more mobile and reactive in the sweat duct. A high Peak 4/3 ratio is desirable.[17] |

| Peak 5 | Monomeric/Smallest Al Species | Very High | Considered the most active species. "Enhanced efficacy" salts are characterized by a high Peak 5 content.[17] |

Table 1: Correlation between HPLC-SEC peak distribution and antiperspirant efficacy of AZ salts.

Experimental Protocol: HPLC-SEC Analysis of Aluminum Zirconium Salts

This protocol outlines a standardized methodology for the characterization of AZ salts based on established industry practices.[18]

Objective

To quantitatively determine the molecular size distribution of aluminum-zirconium polymeric species in an aqueous salt solution to assess its quality and predict its antiperspirant efficacy.

Materials & Equipment

-

Analyte: Aluminum Zirconium salt powder (e.g., Aluminum Zirconium Tetrachlorohydrex Gly)

-

Solvent: Deionized (DI) water, 18 MΩ·cm

-

Mobile Phase: 0.01 M Nitric Acid in DI water

-

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

Size Exclusion Column (Aqueous, e.g., 300 x 7.8 mm, 5 µm particle size)

-

Refractive Index (RI) Detector

-

Syringe filters, 0.45 µm

-

Analytical balance, volumetric flasks, beakers

-

Step-by-Step Procedure

-

Mobile Phase Preparation:

-

Carefully prepare a 0.01 M Nitric Acid solution in DI water.

-

Filter the mobile phase through a 0.45 µm filter and degas thoroughly before use.

-

-

Sample Preparation:

-

Accurately weigh 10.0 g of the AZ salt powder.

-

Quantitatively transfer it to a beaker and add 90.0 g of DI water to create a 10% (w/w) aqueous solution.[18]

-

Stir the solution at room temperature with a magnetic stirrer until the salt is completely dissolved (approx. 10-15 minutes).

-

Allow the solution to equilibrate for at least 1 hour before analysis.

-

Immediately before injection, filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumental Analysis:

-

Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved on the RI detector.

-

Set the instrument parameters as follows:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 100 µL

-

Column Temperature: 30 °C

-

Run Time: ~30 minutes (or until all peaks have eluted)

-

-

Inject the prepared sample.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the relative area percentage of each major peak (typically Peaks 1 through 5).

-

Compare the peak area ratios (e.g., Peak 4/Peak 3 ratio) to established specifications for standard or enhanced efficacy salts.[17]

-

// Nodes prep [label="1. Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 10g AZ Salt\nin 90g DI Water", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; filter_sample [label="Filter (0.45 µm)\ninto HPLC Vial", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

hplc [label="2. HPLC-SEC Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inject [label="Inject 100 µL\nonto SEC Column", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; elute [label="Elute with 0.01M HNO₃\n(1.0 mL/min)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; detect [label="Detect with\nRI Detector", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

analysis [label="3. Data Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; integrate [label="Integrate Peak Areas\n(Peaks 1-5)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; calculate [label="Calculate Relative %\nand Peak Ratios", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; compare [label="Compare to Efficacy Specs", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges prep -> dissolve -> filter_sample -> hplc; hplc -> inject -> elute -> detect -> analysis; analysis -> integrate -> calculate -> compare; } enddot Caption: Experimental workflow for HPLC-SEC analysis of Aluminum Zirconium salts.

Factors Influencing Hydrolysis and Stability

-

pH: As the primary driver, pH dictates the extent of hydrolysis and polymerization. The manufacturing process of AZ salts involves carefully controlled pH adjustments to achieve the desired speciation.[7][11]

-

Concentration: The concentration of the salt solution can affect the equilibrium between different species. Dilution can shift the equilibrium, a principle sometimes used in activating ACH solutions before complexing with zirconium.[16]

-

Temperature: Heat can be used to accelerate the polymerization/depolymerization process during manufacturing to "activate" the salt and shift the distribution towards smaller, more efficacious species.[16]

-

Metal to Chloride Ratio (M:Cl): A lower M:Cl ratio (i.e., more acidic) generally favors the formation of smaller aluminum species and is often associated with higher efficacy salts.[17]

-

Additives: Besides glycine, other components like calcium salts can be added to further stabilize the aluminum species and enhance efficacy.[1][19]

Conclusion and Future Perspectives

The hydrolysis chemistry of aluminum zirconium salts is a complex but crucial area of study for the development of effective antiperspirant technologies. The efficacy of these actives is not merely a function of their elemental composition but is governed by the dynamic equilibrium of various polynuclear species in solution. The synergistic relationship between aluminum and zirconium, moderated by stabilizers like glycine, allows for the creation of "enhanced efficacy" salts characterized by a higher proportion of smaller, more reactive species.

Future research will likely focus on developing novel stabilizing systems that can maintain an optimal species distribution for longer periods and under more challenging formulation conditions. Furthermore, advanced analytical techniques beyond standard HPLC-SEC, such as various forms of mass spectrometry and 27-Al NMR, will continue to provide deeper insights into the precise structures and transformations of these complex ions, paving the way for the next generation of antiperspirant actives.[8]

References

- WO/2005/081751 ENHANCED EFFICACY ALUMINUM-ZIRCONIUM ANTIPERSPIRANTS. (n.d.). WIPO.

-

Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. (2022). ACS Applied Materials & Interfaces. Retrieved from [Link]

- STABILIZED ANTIPERSPIRANT COMPOSITIONS CONTAINING ALUMINUM-ZIRCONIUM SALTS WITH LOW M:CL RATIO. (2006). WIPO.

- US7074394B2 - Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol. (n.d.). Google Patents.

- EP1027031B1 - A process for stabilizing an aluminum zirconium composition. (n.d.). Google Patents.

- DE69831345T2 - Process for stabilizing an aluminum zirconium composition. (n.d.). Google Patents.

- EP1292274A2 - Method of making enhanced efficacy antiperspirant actives. (n.d.). Google Patents.

-

Aluminum Zirconium Pentachlorohydrate. (n.d.). Cosmetics Info. Retrieved from [Link]

- MX2007010017A - Enhanced efficacy aluminum or aluminum-zirconium antiperspirant salt compositions containing calcium salt(s) and betaine. (n.d.). Google Patents.

-

Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. (2022). ACS Publications. Retrieved from [Link]

-

ALUMINUM ZIRCONIUM PENTACHLOROHYDRATE. (n.d.). COSMILE Europe. Retrieved from [Link]

-

pure beauty® Stick Antiperspirant Hair Minimizing Active Ingredients. (n.d.). DailyMed. Retrieved from [Link]

-

Amino acid free stable aluminum/zirconium antiperspirant solution. (2003). European Patent Office. Retrieved from [Link]

-

Overview of Active Ingredients Used in Deodorants and Antiperspirants Available on EU Market. (2022). MDPI. Retrieved from [Link]

-

Effect of pH on the aluminum salts hydrolysis during coagulation process: Formation and decomposition of polymeric aluminum species. (2009). ResearchGate. Retrieved from [Link]

-

characterization of silicon-aluminum-zirconium oxide obtained by the sol-gel process. (2019). Scientific Electronic Library Online. Retrieved from [Link]

-

Aluminum Zirconium Tetrachlorohydrex Gly. (n.d.). USP-NF. Retrieved from [Link]

-

Aluminium. (n.d.). Wikipedia. Retrieved from [Link]

-

Aluminum zirconium tetrachlorohydrex glycine. (2024). ChemBK. Retrieved from [Link]

-

Aluminum Zirconium Tetrachlorohydrex Glycine Manufacturers, SDS. (n.d.). Muby Chemicals. Retrieved from [Link]

-

Study of High-Aluminum-Content Sulfated Zirconia: Influence of Aluminum Content and Washing. (2017). ACS Publications. Retrieved from [Link]

-

Aluminum Zirconium Tetrachlorohydrex Gly Solution. (n.d.). USP-NF. Retrieved from [Link]

-

Role of Zirconium Conversion Coating in Corrosion Performance of Aluminum Alloys: An Integrated First-Principles and Multiphysic. (2022). arXiv. Retrieved from [Link]

-

Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. (2022). MDPI. Retrieved from [Link]

-

Probing the early-stage/rapid processes in hydrolysis and condensation of metal alkoxides. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]

-

Cationic Alkylaluminum-Complexed Zirconocene Hydrides: NMR-Spectroscopic Identification, Crystallographic Structure Determination, and Interconversion with Other Zirconocene Cations. (2021). ResearchGate. Retrieved from [Link]

-

Zirconium. (n.d.). Wikipedia. Retrieved from [Link]

-

Investigation of Zirconium Effect on the Corrosion Resistance of Aluminum Alloy Using Electrochemical Methods and Numerical Simulation in an Acidified Synthetic Sea Salt Solution. (2018). MDPI. Retrieved from [Link]

-

Coagulation behavior of aluminum salts in eutrophic water: significance of Al13 species and pH control. (2009). PubMed. Retrieved from [Link]

-

14.5: Hydrolysis of Salt Solutions. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Relative importance of hydrolyzed Al(III) species (Al(a), Al(b), and Al(c)) during coagulation with polyaluminum chloride: a case study with the typical micro-polluted source waters. (2007). PubMed. Retrieved from [Link]

-

Macromorphological Control of Zr-Based Metal–Organic Frameworks for Hydrolysis of a Nerve Agent Simulant. (2019). PMC - NIH. Retrieved from [Link]

-

21.21: Hydrolysis of Salts - Equations. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. (n.d.). NIH. Retrieved from [Link]

-

Hydrolysis of Salts. (2012). YouTube. Retrieved from [Link]

-

A study of the hydrolysis of ZrF 6 2− and the structure of intermediate hydrolysis products by 19F and 91Zr NMR in the 9.4 T field. (2000). ResearchGate. Retrieved from [Link]

-

Macromorphological Control of Zr-Based Metal–Organic Frameworks for Hydrolysis of a Nerve Agent Simulant. (2019). ACS Applied Materials & Interfaces. Retrieved from [Link]

Sources

- 1. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Zirconium - Wikipedia [en.wikipedia.org]

- 4. pure-beautyproducts.com [pure-beautyproducts.com]

- 5. Aluminium - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Coagulation behavior of aluminum salts in eutrophic water: significance of Al13 species and pH control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US7074394B2 - Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol - Google Patents [patents.google.com]

- 14. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 15. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. data.epo.org [data.epo.org]

- 18. benchchem.com [benchchem.com]

- 19. MX2007010017A - Enhanced efficacy aluminum or aluminum-zirconium antiperspirant salt compositions containing calcium salt(s) and betaine. - Google Patents [patents.google.com]

speciation of Al(III) and Zr(IV) in aluminum zirconium antiperspirant salts

An In-Depth Technical Guide to the Speciation of Al(III) and Zr(IV) in Aluminum Zirconium Antiperspirant Salts

Authored by: Gemini, Senior Application Scientist

Abstract

The efficacy of aluminum zirconium (Al/Zr) antiperspirant salts is intrinsically linked to the chemical speciation of aluminum (Al(III)) and zirconium (Zr(IV)) complexes in the formulation. The prevailing mechanism of action involves the formation of an occlusive plug within the eccrine sweat duct, a process governed by the hydrolysis and polymerization of these metal ions upon contact with sweat. This guide provides a comprehensive technical overview of the aqueous chemistry of Al(III) and Zr(IV), the critical role of speciation in the antiperspirant mechanism, and the principal analytical techniques employed for characterization. Detailed, field-proven protocols for Size Exclusion Chromatography (SEC), the modified Ferron assay, and ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy are presented, offering researchers and formulation scientists a robust framework for developing and validating more effective and stable antiperspirant active ingredients.

Introduction: The Critical Role of Speciation in Antiperspirant Efficacy

Aluminum-based salts have been the cornerstone of antiperspirant technology for over a century, with aluminum zirconium complexes representing a significant advancement in efficacy.[1][2] These compounds, commonly referred to as ZAG salts (aluminum zirconium chlorohydrate glycine complexes), function by physically obstructing the sweat duct, thereby reducing the flow of perspiration to the skin's surface.[3][4][5][6] This obstruction is not formed by the salt as it exists in the product, but rather by an amorphous, gel-like plug that is created in situ.

The formation of this plug is a complex process of hydrolysis and polymerization that the Al(III) and Zr(IV) ions undergo when exposed to the higher pH of sweat (typically pH 5-7). The size, charge, and reactivity of the metal species present in the initial formulation are therefore paramount. It is widely hypothesized that smaller, less polymerized, and more highly charged species are more effective because they can diffuse more deeply into the sweat duct before aggregating to form the plug.[1] Consequently, controlling the speciation—the distribution of different chemical species—of Al and Zr in the antiperspirant salt is the primary goal for optimizing performance. This guide will dissect the underlying chemistry and provide the analytical methodologies necessary to probe and control this critical attribute.

The Aqueous Chemistry of Al(III) and Zr(IV) Complexes

The chemistry of Al(III) and Zr(IV) in aqueous solution is dominated by their high charge density, which makes them strong Lewis acids. This drives extensive hydrolysis reactions, where coordinated water molecules are deprotonated to form hydroxide-bridged polymers.

Hydrolysis and Polymerization Pathways

In aqueous solution, Al³⁺ exists as the hexa-aqua ion, [Al(H₂O)₆]³⁺.[7] As the pH increases, this complex undergoes a series of deprotonation and condensation reactions to form a vast array of mono-, oligo-, and polynuclear species.[8][9] Key intermediates include small polynuclear species like Al₂(OH)₂⁴⁺ and Al₃(OH)₄⁵⁺.[8] Under specific conditions, these can assemble into the well-characterized Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), which features a central tetrahedrally coordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms.[9][10]

Zirconium(IV) is even more prone to hydrolysis and readily forms poly-metal oxo-clusters.[11] In acidic solutions, the dominant species is believed to be a stable tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[11] The intricate and varied structures of zirconium species make their analysis challenging.[12]

The extent of polymerization is influenced by several factors:

-

pH: Higher pH drives the equilibrium towards larger, more condensed polymers and eventual precipitation of metal hydroxides.[7][13]

-

Metal Concentration: Higher concentrations favor the formation of polymeric species.

-

Temperature: Heat can be used during manufacturing to intentionally increase the degree of polymerization, often to generate a higher proportion of the efficacious Al₁₃ species.[14]

-

Basicity (Metal-to-Chloride Ratio): A higher metal-to-chloride ratio (or lower basicity) corresponds to a more acidic salt, which favors smaller, less hydrolyzed species.[1][2] ZAG salts are often characterized by their specific Al:Zr and metal:chloride ratios.[15][16]

The Role of Glycine

Glycine is a crucial component in modern ZAG formulations.[1][17] It functions as a complexing agent and a buffer. By coordinating with the Al and Zr ions, glycine helps to stabilize the smaller, more active polymeric species and prevent their further aggregation into larger, less effective polymers both in the product and upon initial contact with skin.[14][15][18] This stabilization is particularly important for maintaining the efficacy of the salt over time.[14][18][19]

Analytical Methodologies for Speciation Analysis

Characterizing the distribution of Al/Zr species requires a multi-faceted analytical approach. No single technique can provide a complete picture; instead, a combination of methods is used to build a comprehensive understanding of the system.

Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography, GPC) is the most widely used technique for characterizing the molecular size distribution of Al/Zr polymers.[20][21][22] The method separates molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous material.[23] Larger molecules elute first, as they are excluded from more of the pore volume, while smaller molecules have a longer path and elute later.

In the context of antiperspirants, SEC chromatograms are typically divided into 4 or 5 "peaks," with lower peak numbers corresponding to larger polymer sizes (earlier elution times). A higher relative area of "Peak 4" is often correlated with higher antiperspirant efficacy, as this peak is thought to represent the smaller, more mobile Al₁₃ oligomers.[14]

-

System Preparation:

-

Mobile Phase: Prepare a 0.01M aqueous nitric acid solution. Filter through a 0.45 µm filter and degas thoroughly. The acidic mobile phase is critical to prevent on-column hydrolysis and interaction of the metal complexes with the column packing material.

-

Chromatograph: An HPLC system equipped with a refractive index (RI) detector is standard.[21] Use a column set suitable for aqueous polymer analysis (e.g., polyacrylamide or sulfonated polystyrene-divinylbenzene).

-

Equilibration: Equilibrate the column set with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the RI detector.

-

-

Calibration:

-

Prepare a series of polymer standards of known molecular weight (e.g., polyethylene glycol or poly(styrenesulfonate) sodium salt).

-

Inject each standard and record the retention time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) versus the retention time.

-

-

Sample Preparation:

-

Accurately weigh an amount of the Al/Zr salt powder or solution to create a final concentration of approximately 1-2% (w/v) in the mobile phase.

-

Dissolve the sample in the mobile phase, vortexing to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter immediately before injection to remove any particulates.

-

-

Analysis:

-

Inject the prepared sample onto the equilibrated SEC system.

-

Record the chromatogram for a sufficient duration to allow all species to elute.

-

-

Data Processing:

-

Integrate the resulting chromatogram using appropriate software.

-

Define the integration boundaries for the different peaks (e.g., Peak 1, 2, 3, 4) based on the retention times of known efficacious and non-efficacious reference materials.

-

Calculate the relative percentage of each peak area to determine the molecular size distribution.

-

Modified Ferron Assay

The Ferron assay is a timed spectrophotometric method used to differentiate aluminum species based on their reaction kinetics with the chelating agent 8-hydroxy-7-iodo-5-quinolinesulfonic acid (Ferron).[10][24] The reaction rate is proportional to the size and structure of the Al species:

-

Alₐ: Monomeric and small oligomeric Al species that react almost instantaneously (e.g., within 1 minute).[25][26]

-

Alₑ: Polymeric aluminum, such as the Al₁₃ Keggin ion, which reacts at a moderate, measurable rate (e.g., over 30-120 minutes).[10][26]

-

Alₑ: Colloidal or precipitated Al species that react very slowly or not at all.[26]

This technique provides complementary information to SEC, offering a chemical reactivity profile rather than a physical size distribution.

-

Reagent Preparation:

-

Ferron Reagent: Prepare a solution of Ferron and a pH 5.0 acetate buffer. The exact concentrations must be carefully controlled. Hydroxylamine hydrochloride is often included to prevent interference from iron.

-

Aluminum Standard: Prepare a 1000 ppm Al stock solution from AlCl₃·6H₂O.

-

-

Sample Preparation:

-

Dilute the Al/Zr antiperspirant salt with deionized water to a final Al concentration within the linear range of the assay (typically 1-10 ppm Al).

-

-

Kinetic Measurement:

-

Time Zero (Blank): Mix the diluted sample with the acetate buffer (without Ferron) and measure the absorbance at 370 nm. This corrects for any background absorbance.

-

Reaction Initiation: In a cuvette, rapidly mix a precise volume of the diluted sample with the Ferron reagent. Start a timer immediately.

-

Timed Readings: Record the absorbance at 370 nm at specific time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min, 30 min, 60 min, 120 min). A UV-Vis spectrophotometer with a kinetic or timed-drive mode is ideal.

-

-

Total Aluminum (Optional):

-

To measure the total reactive aluminum, acid-digest a separate aliquot of the diluted sample (e.g., with 0.1M HCl) to break down all polymers into monomers before adding the Ferron reagent.

-

-

Data Analysis:

-

Convert absorbance readings to Al concentration using a calibration curve prepared from the Al standard.

-

Alₐ: The concentration measured at the first time point (e.g., 1 minute) represents the monomeric aluminum.[25]

-

Alₑ: The difference in concentration between the final reading (e.g., 120 minutes) and the Alₐ reading represents the polymeric aluminum.

-

Alₑ: The difference between the total aluminum (from the digested sample) and the sum of Alₐ and Alₑ represents the non-reactive colloidal fraction.

-

The reaction kinetics can be further analyzed by fitting the data to pseudo-first-order models to obtain rate constants (k-values) for different polymer populations.[10][27]

-

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful technique for probing the immediate coordination environment of aluminum nuclei.[28] Since ²⁷Al is a quadrupolar nucleus, the resonance signal is sensitive to the symmetry of the local electronic environment.[28] This allows for the differentiation of:

-

Octahedrally coordinated Al (Alₒₑₜ): Typically found in monomeric [Al(H₂O)₆]³⁺ and in the 12 outer aluminum atoms of the Al₁₃ Keggin ion. This gives a sharp resonance peak around 0 ppm.

-

Tetrahedrally coordinated Al (Alₜₑₜ): A key structural feature of the Al₁₃ Keggin ion, which has a single Al atom in a central tetrahedral environment. This gives a distinct, sharp resonance peak at approximately 62.5 ppm.[10]

The presence and intensity of the ~62.5 ppm peak is considered direct evidence for the existence of the Al₁₃ Keggin ion, making ²⁷Al NMR a definitive tool for identifying this highly efficacious species.

-

Sample Preparation:

-

Prepare a concentrated solution of the Al/Zr salt in D₂O (Deuterium Oxide), which is used as the NMR lock solvent. A high concentration is necessary due to the relatively low receptivity of the ²⁷Al nucleus.

-

An internal standard, such as Al(NO₃)₃, can be used to reference the chemical shift to 0 ppm.[28]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ²⁷Al frequency.

-

The causality for using a high-field magnet is to achieve better spectral dispersion and resolution, which is crucial for separating the broad signals typical of quadrupolar nuclei.

-

-

Data Acquisition:

-

Acquire a one-dimensional ²⁷Al spectrum. A large number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

Use a short relaxation delay, as the relaxation time (T₁) for ²⁷Al is generally short.[28]

-

-

Spectral Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Identify the resonance peaks corresponding to octahedral Al (around 0 ppm) and tetrahedral Al (~62.5 ppm).

-

Quantify the relative amounts of each species by integrating the respective peak areas. This provides a direct ratio of Al₁₃ to other aluminum species in the sample.

-

Data Synthesis and Structure-Function Relationships

By combining data from these orthogonal techniques, a detailed picture of the Al/Zr speciation can be constructed. This allows formulators to correlate the chemical composition of their active ingredient with performance metrics.

| Al/Zr Species | Primary Analytical Technique | Proposed Role in Antiperspirancy |

| Monomeric/Small Oligomeric Al | Ferron Assay (Alₐ), SEC (High retention time) | Precursors to larger polymers; may penetrate the sweat duct but require polymerization for efficacy. |

| Al₁₃ Keggin Ion & Isomers | ²⁷Al NMR (~62.5 ppm peak), SEC ("Peak 4"), Ferron Assay (Alₑ) | Considered a highly efficacious species; small enough to penetrate the duct, highly charged, and readily polymerizes.[1][10] |

| Larger Al Polymers | SEC ("Peaks 1-3"), Ferron Assay (slow-reacting Alₑ) | May be too large to effectively penetrate the sweat duct, potentially reducing efficacy. Can contribute to gel formation on the skin surface.[1] |

| Zr₄ Tetramer & Oligomers | EXAFS, Titration | Co-polymerizes with Al species to form the plug; contributes to the overall acidity and reactivity of the salt complex.[1][2] |

| Colloidal/Precipitated Species | Ferron Assay (Alₑ) | Inactive species that are too large to participate in plug formation within the duct. |

The ultimate mechanism involves the diffusion of the smaller, active species (e.g., Al₁₃, Zr₄) from the formulation into the sweat duct. As they encounter the higher pH of sweat, they rapidly hydrolyze and polymerize, cross-linking with sweat proteins and peptides to form the semi-solid, amorphous plug that blocks perspiration.

Conclusion

The speciation of aluminum and zirconium in antiperspirant salts is not a static property but a dynamic equilibrium that dictates the ultimate efficacy of the product. For researchers and developers in this field, a deep understanding of the underlying hydrolysis and polymerization chemistry is essential. The analytical triad of Size Exclusion Chromatography, the modified Ferron assay, and ²⁷Al NMR spectroscopy provides a powerful and self-validating toolkit. SEC maps the physical size distribution, the Ferron assay defines the chemical reactivity, and NMR confirms the presence of specific, highly active structures like the Al₁₃ Keggin ion. By systematically applying these methodologies, scientists can rationally design and manufacture more effective, stable, and reliable antiperspirant technologies, moving beyond empirical formulation to a true structure-function-based approach.

References

- MedPath. (n.d.). Aluminum zirconium tetrachlorohydrex gly.

-

White, D. A., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Applied Materials & Interfaces, 14(9), 11597–11609. Retrieved from [Link]

- Duradry. (n.d.). Aluminum Chlorohydrate Vs Aluminum Zirconium.

- Wikipedia. (2025). Aluminium zirconium tetrachlorohydrex gly.

- PubChem. (n.d.). Aluminum Zirconium Octachlorohydrex Gly.

-

Ye, C., et al. (2009). Modified Ferron Assay for Speciation Characterization of Hydrolyzed Al(III): A Precise K Value Based Judgment. Water Science and Technology, 59(4), 779-786. Retrieved from [Link]

-

Ye, C., et al. (2009). Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment. Water Science & Technology, 59(4), 779-786. Retrieved from [Link]

-

Wang, D., et al. (2005). [Assay of three kinds of aluminum fractions (Al(a), Al(b) and Al(c)) in polynuclear aluminum solutions by Al-Ferron timed spectrophotometry and demarcation of their time limits]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(2), 252-256. Retrieved from [Link]

-

Kim, D. S., et al. (2023). Comparison of the characteristics of Al(III) hydrolyzed species by improved ferron assay test. Journal of Korean Society of Environmental Engineers, 45(1), 25-33. Retrieved from [Link]

-

Gumińska, J., & Kłos, M. (2013). Reliability of ferronometry assays for aluminum speciation in pre-hydrolyzed coagulants. Architecture Civil Engineering Environment, 6(4), 109-116. Retrieved from [Link]

-

Hagiwara, D. (2015). Study of Speciation for Zirconium(IV) Compounds in Aqueous Solution. (Doctoral dissertation, Tokyo University of Science). Retrieved from [Link]

-

White, D. A., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Applied Materials & Interfaces, 14(9), 11597-11609. Retrieved from [Link]

- Tang, K. W. (2006). Aluminum / zirconium / glycine antiperspirant actives stabilized with Betaine. U.S. Patent No. 7,105,691 B2.

-

Shah, D., et al. (2007). Speciation study of zirconium ions in aqueous solutions in the pH range 1-12 using a glass electrode. Proceedings of DAE-BRNS symposium on nuclear and radiochemistry, 195-196. Retrieved from [Link]

-

German, K. E., et al. (2022). Speciation and Complex Formation of Zirconium(IV) with Tc(VII) and Re(VII) in Liquid–Liquid Extraction Systems. Inorganics, 10(10), 154. Retrieved from [Link]

-

Patil, S. P., & Shinde, S. D. (2015). Spectrophotometric determination of zirconium using chrome azurol s (cas) - as complexing agent in aqueous. International Journal of Computer Applications & Information Technology, 5(3), 1-6. Retrieved from [Link]

- Lukac, M. (2004). Process for stabilizing an aluminum zirconium composition. German Patent No. DE69831345T2.

-

University of Ottawa. (n.d.). (27Al) Aluminum NMR. Retrieved from [Link]

-

Liu, H., et al. (2014). Determination of zirconium in aluminium alloy by polarography. Chinese Journal of Analysis Laboratory, 33(4), 412-415. Retrieved from [Link]

-

ChemBK. (2024). Aluminum zirconium tetrachlorohydrex glycine. Retrieved from [Link]

-

European Patent Office. (2008). Aluminum/zirconium/glycine antiperspirant actives stabilized with betaine. EP 1638981 B1. Retrieved from [Link]

-

Wang, D., et al. (2004). Studies on the mechanism of hydrolysis and polymerization of aluminum salts in aqueous solution. Coordination Chemistry Reviews, 248(13-14), 1351-1365. Retrieved from [Link]

-

Vishnikin, A. B., & Tsiganok, L. P. (2018). Zirconium in modern analytical chemistry. Open Chemistry, 16(1), 1079-1096. Retrieved from [Link]

- Kilgour, J. A., & Weyant, M. J. (2000). Stabilized aluminium zirconium antiperspirant compositions. European Patent No. EP1027031A2.

-

Cheung, T. T. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Retrieved from [Link]

-

In-Albon, C. (1990). Zirconium/aluminum antiperspirant material and anti-perspirant compositions and products containing same. U.S. Patent No. 4,994,562. Retrieved from [Link]

-

Wikipedia. (n.d.). Size-exclusion chromatography. Retrieved from [Link]

-

Specific Polymers. (n.d.). SEC analysis. Retrieved from [Link]

-

Barth, H. G., & Boyes, B. E. (1994). Size Exclusion Chromatography. Analytical Chemistry, 66(12), 59R-74R. Retrieved from [Link]

-

USP. (n.d.). USP Monographs: Aluminum Zirconium Tetrachlorohydrex Gly Solution. Retrieved from [Link]

-

Feng, T., et al. (2001). Aluminum(III) speciation with hydroxy carboxylic acids. Aluminum-27 NMR study. Environmental Science & Technology, 35(21), 4247-4252. Retrieved from [Link]

-

Tunes, M. A., et al. (2023). Characterization of Zr-Containing Dispersoids in Al–Zn–Mg–Cu Alloys by Small-Angle Scattering. Journal of Materials Research and Technology, 23, 1530-1542. Retrieved from [Link]

-

Striegel, A. M. (2011). Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. Analytical and Bioanalytical Chemistry, 400(8), 2697-2707. Retrieved from [Link]

-

Lear, B. J., et al. (2022). 27Al Solid-State Magic-Angle Spinning NMR Studies of Aluminum Powder Particle Surfaces Treated with a Methyltriethoxysilane Coupling Agent under Acidic Conditions. The Journal of Physical Chemistry C, 126(37), 15923-15930. Retrieved from [Link]

-

Klotz, K., et al. (2021). Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26Al Microtracer Approach. Clinical Pharmacology & Therapeutics, 109(5), 1367-1374. Retrieved from [Link]

-

Wang, D., et al. (2004). Studies on the mechanism of hydrolysis and polymerization of aluminum salts in aqueous solution: Correlations between the "Core-links" model and "Cage-like" Keggin-Al13 model. Coordination Chemistry Reviews, 248(13-14), 1351-1365. Retrieved from [Link]

-

Lear, B. J., et al. (2022). 27Al Solid-State Magic-Angle Spinning NMR Studies of Aluminum Powder Particle Surfaces Treated with a Methyltriethoxysilane Coupling Agent under Acidic Conditions. The Journal of Physical Chemistry C, 126(37), 15923-15930. Retrieved from [Link]

-

De Stefano, C., et al. (2022). Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. Molecules, 27(5), 1649. Retrieved from [Link]

-

Christensen, M., et al. (2022). Zr4+ solution structures from pair distribution function analysis. Dalton Transactions, 51(38), 14361-14368. Retrieved from [Link]

-

Wikipedia. (n.d.). Aluminium. Retrieved from [Link]

Sources

- 1. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. trial.medpath.com [trial.medpath.com]

- 4. duradry.com [duradry.com]

- 5. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 6. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aluminium - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. air.repo.nii.ac.jp [air.repo.nii.ac.jp]

- 13. qingcaolab.matse.illinois.edu [qingcaolab.matse.illinois.edu]

- 14. EP1027031A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]

- 15. US7105691B2 - Aluminum / zirconium / glycine antiperspirant actives stabilized with Betaine - Google Patents [patents.google.com]

- 16. uspbpep.com [uspbpep.com]

- 17. Zirconium/aluminum antiperspirant material and anti-perspirant compositions and products containing same - Patent 0499456 [data.epo.org]

- 18. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 19. data.epo.org [data.epo.org]